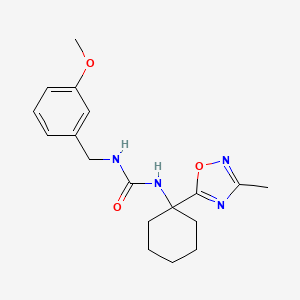

1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Description

1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a synthetic small molecule featuring a urea backbone linked to a 3-methoxybenzyl group and a cyclohexyl-1,2,4-oxadiazole moiety. This compound is part of a broader class of urea derivatives investigated for their diverse biological activities, including kinase inhibition or modulation of protein-protein interactions. Its molecular weight can be inferred to be ~350–400 g/mol based on structurally related analogs (e.g., BK13243: 345.4 g/mol ; BF37376: 431.4 g/mol ).

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-13-20-16(25-22-13)18(9-4-3-5-10-18)21-17(23)19-12-14-7-6-8-15(11-14)24-2/h6-8,11H,3-5,9-10,12H2,1-2H3,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVBKNSEHOHGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps, including the formation of intermediate compounds. Here is a general outline of the synthetic route:

Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 3-methyl-1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents and catalysts.

Introduction of the Cyclohexyl Group: The next step involves the introduction of the cyclohexyl group to the oxadiazole ring. This can be done through nucleophilic substitution reactions using cyclohexyl halides.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is then attached to the intermediate compound through a series of reactions, such as Friedel-Crafts alkylation or other suitable methods.

Formation of the Urea Derivative: Finally, the urea derivative is formed by reacting the intermediate compound with appropriate reagents, such as isocyanates or carbamoyl chlorides, under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable processes and equipment.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxadiazoles, including the target compound, exhibit anticancer properties. A study demonstrated that oxadiazole derivatives can inhibit tumor cell growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Urease Inhibition

Urease is an enzyme linked to several medical conditions, such as kidney stones and peptic ulcers. Compounds similar to 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea have been studied for their ability to inhibit urease activity. These studies suggest that oxadiazole-containing compounds can serve as effective urease inhibitors, potentially leading to new treatments for urease-related disorders .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research on similar oxadiazole derivatives has shown promising results against various bacterial strains. The ability to inhibit bacterial growth makes these compounds attractive candidates for developing new antibiotics .

Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds with oxadiazole moieties have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests that this compound may also possess similar effects.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

The compound is structurally analogous to several urea-based derivatives bearing cyclohexyl-1,2,4-oxadiazole and aromatic substituents. Below is a systematic comparison with key analogs:

Structural Analogues with Substituted Aromatic Groups

Key Observations :

- Aromatic Substitution : The 3-methoxybenzyl group in the target compound balances lipophilicity and solubility compared to electron-withdrawing groups (e.g., Cl in ) or bulky substituents (e.g., CF₃ in ).

Analogues with Varied Cyclohexyl-Oxadiazole Linkers

Key Observations :

- Bioisosterism : The benzoxadiazole-triazole analog highlights alternative scaffold designs for optimizing spectroscopic or binding properties.

Biological Activity

The compound 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a novel synthetic molecule that belongs to the class of urea derivatives which have gained attention for their diverse biological activities. The presence of the 1,2,4-oxadiazole moiety in its structure is particularly significant due to its recognized pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a methoxybenzyl group and a cyclohexyl group linked through a urea bond to a 3-methyl-1,2,4-oxadiazol-5-yl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity : The compound demonstrated potent cytotoxicity against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13 and U-937). The IC50 values were found to be in the low micromolar range, indicating strong antiproliferative effects.

The mechanism through which the compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : Flow cytometry assays revealed that the compound acts as a potent inducer of apoptosis in cancer cells. This was evidenced by increased levels of p53 expression and caspase-3 cleavage in treated cells .

- Molecular Docking Studies : Docking studies suggested strong interactions between the compound and key amino acid residues in cancer-related proteins, enhancing its potential as a therapeutic agent .

Antibacterial Activity

In addition to anticancer properties, the compound's antibacterial activity has also been evaluated:

- Inhibition Against Bacterial Strains : The compound exhibited moderate to strong activity against pathogenic bacteria such as Salmonella typhi and Bacillus subtilis. The results were quantified using standard antimicrobial susceptibility testing methods.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituents on the Oxadiazole Ring : Variations in substituents on the oxadiazole ring have been shown to alter potency significantly. Compounds with electron-donating groups (EDGs) generally exhibited enhanced activity compared to those with electron-withdrawing groups (EWGs) .

- Cyclohexyl Group Influence : The cyclohexyl moiety contributes to lipophilicity, which may enhance membrane permeability and bioavailability.

Case Studies

Recent studies have highlighted the potential of this compound in drug discovery:

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this urea derivative requires a multi-step approach:

Oxadiazole Ring Formation : Use a nucleophilic substitution reaction between 3-methyl-1,2,4-oxadiazole precursors and cyclohexylamine under basic catalysis (e.g., K₂CO₃), as demonstrated in pyrazole-oxadiazole syntheses .

Urea Linkage : React the oxadiazole-cyclohexyl intermediate with 3-methoxybenzyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions. Temperature optimization (e.g., 25–60°C) and solvent polarity adjustments (e.g., DMF vs. THF) can improve yields .

Key Data :

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 72 | 95% |

| 2 | THF, 0°C | 65 | 98% |

Q. Q2. How can the structural integrity of the compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with analogous urea derivatives (e.g., 3-(3-Methoxybenzoyl)-1,1-diphenylthio-urea, where methoxy protons resonate at δ 3.8–4.1 ppm) .

- X-ray Crystallography : Resolve the cyclohexyl and oxadiazole conformations, as done for 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (bond angles: C–N–C = 117.5°) .

- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺: ~387.4 g/mol based on C₂₀H₂₅N₄O₃).

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 3-methoxybenzyl with 4-fluorobenzyl) to assess electronic effects.

Biological Assays :

- Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).

- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX, leveraging crystallographic data from related urea derivatives .

Q. Q4. What experimental strategies can resolve contradictions in solubility and stability data under varying pH conditions?

Methodological Answer:

- pH-Dependent Solubility : Use shake-flask method with HPLC quantification (e.g., 0.1 M HCl vs. PBS pH 7.4). For example, similar urea derivatives show 10× lower solubility at pH < 5 due to protonation of the oxadiazole nitrogen .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via LC-MS for hydrolysis products (e.g., cyclohexylamine release).

Q. Q5. How can the environmental fate of this compound be assessed to comply with regulatory guidelines?

Methodological Answer: Adopt the framework from Project INCHEMBIOL :

Physicochemical Properties : Determine logP (octanol-water partition coefficient) using reverse-phase HPLC.

Biotic Degradation : Use OECD 301F (manometric respirometry) with activated sludge to measure biodegradation half-life.

Ecotoxicology : Perform acute toxicity assays on Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201).

Data Analysis and Interpretation

Q. Q6. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

Batch Comparison : Use principal component analysis (PCA) on NMR/IR spectra to identify outliers.

Impurity Profiling : Employ LC-MS/MS to detect trace by-products (e.g., unreacted isocyanate at m/z 135.1).

Crystallinity Analysis : Compare XRD patterns with reference data (e.g., Acta Crystallographica reports for triazole-urea hybrids) .

Q. Q7. What computational tools are recommended for predicting metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools : Use GLORYx for phase I/II metabolism prediction and SwissADME for bioavailability radar plots.

- Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

Experimental Design for Mechanistic Studies

Q. Q8. How can the mechanism of action (MOA) be elucidated for this compound in enzyme inhibition?

Methodological Answer:

Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate concentrations.

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition.

Mutagenesis : Engineer enzyme mutants (e.g., Tyr→Phe in active sites) to identify critical residues for binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.